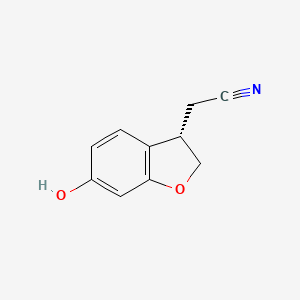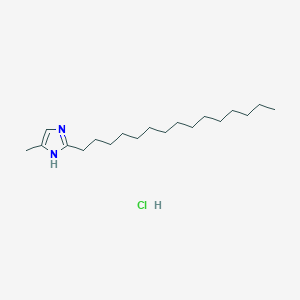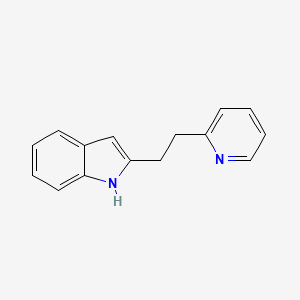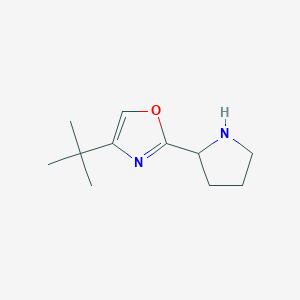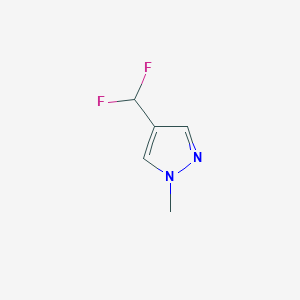
4-(Difluoromethyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of the difluoromethyl group significantly influences the reactivity and lipophilicity of the parent pyrazole molecule, making it a valuable building block for the synthesis of tailored derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-(Difluoromethyl)-1-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of difluoroacetic acid with appropriate pyrazole precursors. This method is cost-effective, simple, and safe, with high product yield and content . Another approach involves the use of difluorocarbene reagents for the difluoromethylation of pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using difluoroacetic acid and catalytic esterification with nanoscale titanium dioxide. This method is advantageous due to its high reaction yield, short reaction time, and the use of cheap and readily available raw materials .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include difluorocarbene reagents, ClCF2H, and various metal-based catalysts . Reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .
Major Products Formed
The major products formed from the reactions of this compound include difluoromethylated derivatives, oxidized products, and substituted pyrazole compounds .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-1-methyl-1H-pyrazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and synthesis of drugs with potential anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Agrochemicals: It is utilized in the development of agrochemicals that enhance crop protection and yield.
Materials Science: The compound’s unique properties make it valuable in the synthesis of materials with specific physical and chemical characteristics.
Biological Research: It is used in molecular docking studies to assess binding interactions with various biological targets.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with hydroxyl groups and other functional groups in the target molecules, influencing their reactivity and stability . Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the receptor’s binding site, leading to high binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-1-methyl-1H-pyrazole include other difluoromethylated pyrazoles and fluorinated heterocycles such as trifluoromethyl pyrazoles and monofluoromethyl pyrazoles .
Uniqueness
The uniqueness of this compound lies in its difluoromethyl group, which enhances the compound’s lipophilicity and metabolic stability. This makes it a valuable building block for the synthesis of derivatives with improved biological activity and stability .
Eigenschaften
Molekularformel |
C5H6F2N2 |
|---|---|
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
4-(difluoromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H6F2N2/c1-9-3-4(2-8-9)5(6)7/h2-3,5H,1H3 |
InChI-Schlüssel |
VZSGDHRWMBCQFM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)

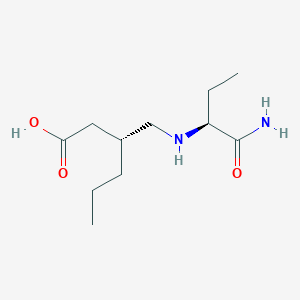
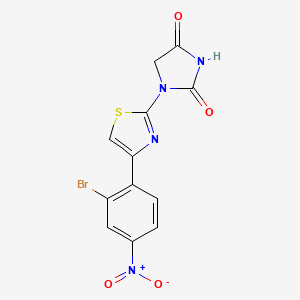
![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)

![4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid](/img/structure/B15218574.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15218583.png)
![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)
